2,6-Difluoro-DL-phenylalanine

Description

The exact mass of the compound 2,6-Difluoro-DL-phenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-Difluoro-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

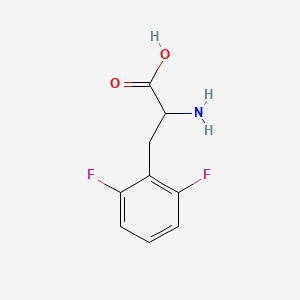

IUPAC Name |

2-amino-3-(2,6-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFOVYDPRGDZBLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371796 | |

| Record name | 2,6-difluoro-dl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32133-39-4 | |

| Record name | 2,6-Difluorophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32133-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-difluoro-dl-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32133-39-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2,6-Difluoro-DL-phenylalanine in Research and Development

CAS Number: 1213203-92-9

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the non-canonical amino acid, 2,6-Difluoro-DL-phenylalanine. The strategic incorporation of fluorine atoms into the phenyl ring of phenylalanine imparts unique physicochemical properties that are increasingly leveraged to enhance the metabolic stability, binding affinity, and conformational properties of peptides and novel therapeutics.

Core Physicochemical and Structural Properties

The introduction of two fluorine atoms at the ortho positions of the phenyl ring significantly alters the electronic and steric properties of the phenylalanine side chain. These modifications can lead to enhanced stability against enzymatic degradation and can influence intermolecular interactions critical for therapeutic efficacy.

| Property | Value | Source/Method |

| CAS Number | 1213203-92-9 | Parchem[1] |

| Molecular Formula | C₉H₉F₂NO₂ | Bide Pharmatech[2] |

| Molecular Weight | 201.17 g/mol | Bide Pharmatech[2] |

| Appearance | White to off-white solid/powder | (Expected) |

| Solubility | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa (Carboxylic Acid) | ~1.8-2.2 (Estimated) | Based on Phenylalanine[3] |

| pKa (Amine) | ~9.1-9.2 (Estimated) | Based on Phenylalanine[3] |

Experimental Protocols

Detailed methodologies for the synthesis of 2,6-Difluoro-DL-phenylalanine and its incorporation into peptides are crucial for its application in research.

Protocol 1: Asymmetric Synthesis of N-Fmoc-2,6-difluorophenylalanine

This protocol is based on the asymmetric alkylation of a chiral auxiliary, a method that has been successfully applied for the synthesis of various fluorinated phenylalanine derivatives.[4]

Objective: To synthesize the N-Fmoc protected form of 2,6-difluorophenylalanine, suitable for solid-phase peptide synthesis.

Materials and Reagents:

-

Chiral auxiliary (e.g., (4R,5S)-1,5-dimethyl-4-phenylimidazolidin-2-one based auxiliary 39 as described in the literature[4])

-

2,6-Difluorobenzyl iodide

-

Strong base (e.g., n-Butyllithium)

-

Anhydrous Tetrahydrofuran (THF)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Reagents for auxiliary removal (e.g., acid hydrolysis)

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

Enolate Formation: Dissolve the chiral auxiliary in anhydrous THF in a flame-dried, nitrogen-purged flask. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-Butyllithium dropwise to the solution to form the enolate.

-

Alkylation: In a separate flask, dissolve 2,6-difluorobenzyl iodide in anhydrous THF. Add this solution dropwise to the cold enolate solution. Stir the reaction mixture at -78 °C for several hours until the reaction is complete (monitor by TLC).

-

Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The result is the cis-dialkyl derivative.[4]

-

Auxiliary Removal: Cleave the chiral auxiliary from the alkylated product. This is typically achieved through acid hydrolysis (e.g., with HCl) to yield the free amino acid.

-

Fmoc Protection: Dissolve the resulting free amino acid in a suitable solvent mixture (e.g., aqueous acetone) with a base like sodium bicarbonate. Add a solution of Fmoc-OSu in acetone dropwise. Stir the reaction at room temperature overnight.

-

Final Purification: Acidify the reaction mixture and extract the Fmoc-protected amino acid. Purify the final product using column chromatography to obtain N-Fmoc-2,6-difluorophenylalanine.

References

2,6-Difluoro-DL-phenylalanine: A Technical Guide for Researchers

An In-depth Whitepaper on the Core Chemical Properties, Synthesis, and Applications of a Key Fluorinated Amino Acid Analog

Introduction

2,6-Difluoro-DL-phenylalanine is a synthetic, non-proteinogenic amino acid derivative of phenylalanine. The strategic placement of two fluorine atoms on the phenyl ring imparts unique physicochemical properties that are highly valuable in chemical biology, drug discovery, and materials science. The introduction of fluorine, the most electronegative element, can significantly alter a molecule's conformation, pKa, metabolic stability, and binding interactions without drastically increasing its steric bulk.[1] This makes 2,6-difluorophenylalanine an important tool for probing protein structure and function, as well as for developing novel peptides and therapeutic agents with enhanced properties.[2]

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and key applications of 2,6-Difluoro-DL-phenylalanine for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The defining features of 2,6-Difluoro-DL-phenylalanine stem from the strong electron-withdrawing nature of the two fluorine atoms on the aromatic ring. These properties are summarized below.

General Properties

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₉F₂NO₂ | [3] |

| Molecular Weight | 201.17 g/mol | Calculated |

| Appearance | Typically a white to off-white crystalline powder. | [4] (by analogy) |

| CAS Number | Not explicitly found for DL-form; L-form derivatives exist. |

Physicochemical Data

| Property | Value/Description | Source/Comment |

| Melting Point | Expected to be in the range of 240-260 °C (with decomposition). | Based on analogs like 2-fluoro-DL-phenylalanine (243-246 °C) and p-fluoro-DL-phenylalanine (253-255 °C). |

| Boiling Point | ~308 °C (Predicted) | Based on the predicted value for the closely related 2-fluoro-DL-phenylalanine. |

| Solubility | Expected to be soluble in water and dilute mineral acids/alkali solutions; slightly soluble in alcohols like ethanol; insoluble in nonpolar solvents like ether and benzene. | [5][6] (by analogy to DL-phenylalanine). Fluorination may slightly decrease aqueous solubility. |

| pKa (Carboxyl) | < 2.20 | The pKa of phenylalanine's carboxyl group is ~2.20.[7] The strong electron-withdrawing fluorine atoms are expected to increase the acidity, thus lowering the pKa. |

| pKa (Ammonium) | < 9.31 | The pKa of phenylalanine's ammonium group is ~9.31.[7] The inductive effect of the fluorine atoms is expected to decrease the basicity of the amino group, thus lowering its pKa. |

Spectroscopic and Analytical Data

Detailed spectroscopic data for the free amino acid is not widely published. However, its primary use as a probe in larger molecules provides significant context.

| Technique | Description and Expected Characteristics |

| ¹⁹F NMR Spectroscopy | This is a primary application. The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making 2,6-difluorophenylalanine an excellent probe for studying protein conformation, dynamics, and ligand binding. Incorporation into a protein yields specific signals that report on the local environment of that residue.[8] |

| ¹H and ¹³C NMR | The NMR spectra would be consistent with the structure of phenylalanine, but with key differences. The aromatic region in the ¹H NMR would show a characteristic splitting pattern due to H-F coupling. In the ¹³C NMR, the carbon atoms directly bonded to fluorine (C2 and C6) would exhibit large one-bond C-F coupling constants. |

| Mass Spectrometry (MS) | In electron ionization (EI-MS), the molecule would likely show a molecular ion peak (M⁺) at m/z 201. Common fragmentation patterns for amino acids include the loss of the carboxyl group (-COOH, 45 Da) and characteristic fragmentation of the side chain. Analysis by LC-MS is a common method for quantification in biological matrices.[9] |

| Infrared (IR) Spectroscopy | The IR spectrum would display characteristic peaks for the amino acid functional groups: broad O-H and N-H stretching bands (~2500-3300 cm⁻¹), a C=O stretch for the carboxylic acid (~1700-1750 cm⁻¹), and N-H bending (~1500-1600 cm⁻¹). Strong C-F stretching bands would also be present in the fingerprint region (~1100-1300 cm⁻¹).[10][11] |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of 2,6-difluorophenylalanine derivatives.

Synthesis of N-Protected 2,6-Difluorophenylalanine

A common synthetic route involves the alkylation of a chiral auxiliary to establish the stereocenter, followed by deprotection and subsequent functionalization. The following protocol is adapted from a general method for preparing fluorinated phenylalanine derivatives.[1][2]

Methodology:

-

Alkylation: A chiral auxiliary, such as a Schöllkopf reagent or a derivative of a cyclic dipeptide, is deprotonated with a strong base (e.g., n-BuLi) at low temperature (-78 °C) in an anhydrous aprotic solvent like THF.

-

Coupling: The resulting anion is reacted with 2,6-difluorobenzyl bromide or a similar electrophile to form the carbon-carbon bond of the side chain.

-

Hydrolysis & Deprotection: The chiral auxiliary is removed via acid hydrolysis (e.g., with HCl), yielding the amino acid ester.

-

Saponification: The ester is hydrolyzed to the free amino acid using a base (e.g., NaOH).

-

Protection (Optional): For use in peptide synthesis, the free amino group is often protected, for example, with an Fmoc group by reacting the amino acid with Fmoc-OSu in the presence of a mild base.[1][2]

Quantification in Biological Samples by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying amino acids in complex biological matrices due to its high sensitivity and specificity.

Methodology:

-

Sample Preparation:

-

To a known volume of biological sample (e.g., plasma, tissue homogenate), add a protein precipitation solvent (e.g., acetonitrile or methanol) containing a known concentration of an internal standard (e.g., ¹³C-labeled 2,6-difluorophenylalanine).

-

Vortex to mix and centrifuge to pellet precipitated proteins.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC Separation:

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Elute the analyte using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). The gradient is designed to separate the analyte from other matrix components.

-

-

MS/MS Detection:

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the analyte and the internal standard. For 2,6-difluorophenylalanine (MW 201.17), a potential transition would be m/z 202.2 [M+H]⁺ → m/z 156.2 (loss of HCOOH).

-

Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

-

Biological Activity and Applications

The primary utility of 2,6-Difluoro-DL-phenylalanine is not as a standalone therapeutic agent but as a building block to modify peptides and proteins. Its incorporation can profoundly influence biological activity and stability.

-

Probing Protein Structure and Function: As mentioned, its key application is as a ¹⁹F NMR probe. By replacing a natural phenylalanine residue with its 2,6-difluoro analog, researchers can gain detailed insights into protein folding, conformational changes upon ligand binding, and protein-protein interactions.[8]

-

Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by enzymes such as cytochrome P450s. Incorporating 2,6-difluorophenylalanine into a peptide therapeutic can block sites of oxidative metabolism, thereby increasing the peptide's in vivo half-life.[1][2]

-

Modulating Receptor Binding: The electron-withdrawing nature of the fluorine atoms alters the electronic properties of the phenyl ring. This can change cation-π and other non-covalent interactions within a receptor's binding pocket, potentially leading to increased binding affinity and potency of a peptide drug.[1]

-

Altering Peptide Conformation: Fluorine substitution can influence the conformational preferences of a peptide backbone, which can be exploited to stabilize specific secondary structures (e.g., helices or sheets) that are critical for biological activity.

While no specific signaling pathways are directly targeted by 2,6-Difluoro-DL-phenylalanine itself, its incorporation into peptide ligands for receptors like GPCRs can modulate their downstream signaling activity by altering the ligand's affinity, efficacy, or duration of action.

Conclusion

2,6-Difluoro-DL-phenylalanine is a powerful and versatile tool for chemical biologists and drug development professionals. Its unique electronic properties, conferred by the two fluorine substituents, allow for the fine-tuning of peptide and protein characteristics. From serving as a sensitive NMR probe to enhancing the metabolic stability and receptor affinity of therapeutic peptides, the applications of this non-canonical amino acid continue to expand. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to leverage the unique advantages of 2,6-Difluoro-DL-phenylalanine in their work.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. calpaclab.com [calpaclab.com]

- 4. ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Amino Acids [vanderbilt.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis of 2,6-Difluoro-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the laboratory-scale synthesis of 2,6-Difluoro-DL-phenylalanine, a fluorinated analog of the essential amino acid phenylalanine. The introduction of fluorine atoms into the phenyl ring significantly alters the molecule's physicochemical properties, making it a valuable building block in drug discovery and peptide design. This guide details prominent synthetic methodologies, provides structured experimental protocols, and presents quantitative data to aid researchers in the practical application of these techniques.

Introduction to 2,6-Difluoro-DL-phenylalanine

2,6-Difluoro-DL-phenylalanine is a non-natural amino acid that has garnered significant interest in medicinal chemistry and chemical biology. The incorporation of two fluorine atoms at the ortho positions of the phenyl ring imparts unique conformational constraints and electronic properties. These modifications can enhance metabolic stability, modulate receptor binding affinity, and serve as a sensitive probe for ¹⁹F NMR studies of protein structure and dynamics. The synthesis of this compound, therefore, is a critical step for its application in the development of novel therapeutics and research tools.

Synthetic Methodologies

Several synthetic strategies can be employed for the preparation of 2,6-Difluoro-DL-phenylalanine. The choice of method often depends on the desired scale, stereochemical requirements (though this guide focuses on the racemic mixture), and the availability of starting materials. The most common and effective approaches are summarized below.

Synthesis via Alkylation of a Chiral Auxiliary

A robust method for the synthesis of fluorinated phenylalanines involves the alkylation of a chiral glycine enolate equivalent with a suitable benzyl halide. One notable approach utilizes a chiral auxiliary to introduce the 2,6-difluorobenzyl group, followed by removal of the auxiliary and the protecting groups to yield the desired amino acid. A specific example involves a one-pot double alkylation of a chiral auxiliary with 2,6-difluorobenzyl iodide, leading to the N-protected amino acid derivative.[1]

Erlenmeyer-Plöchl Azlactone Synthesis

The Erlenmeyer-Plöchl synthesis is a classical and versatile method for preparing α-amino acids. This pathway involves the condensation of an N-acylglycine (such as hippuric acid) with an aldehyde, in this case, 2,6-difluorobenzaldehyde, in the presence of acetic anhydride and a weak base. The resulting azlactone intermediate can then be hydrolyzed and reduced to afford the target amino acid. While this method is well-established for various phenylalanine analogs, its application to 2,6-difluorophenylalanine provides a straightforward route to the racemic product.[1]

Reductive Amination of a Keto Acid Precursor

Reductive amination offers a direct approach to the synthesis of amino acids from their corresponding α-keto acids. This method involves the reaction of 2,6-difluorophenylpyruvic acid with an ammonia source to form an intermediate imine, which is then reduced in situ to the amino acid. Various reducing agents can be employed for this transformation. This pathway is attractive due to its convergence and potential for high yields.

Enzymatic Synthesis

Biocatalytic methods provide an alternative, often stereoselective, route to amino acids. Phenylalanine ammonia lyases (PALs) can catalyze the addition of ammonia to cinnamic acid derivatives. While this approach is typically used for the synthesis of L-amino acids, engineered enzymes or different biocatalysts could potentially be employed for the synthesis of the racemic mixture or the D-enantiomer. Additionally, transaminases can be used for the asymmetric amination of keto acids.

Data Presentation

The following tables summarize the quantitative data associated with the key synthetic routes.

Table 1: Synthesis of N-Fmoc-2,6-difluorophenylalanine via Chiral Auxiliary

| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Alkylation | Chiral Auxiliary, 2,6-Difluorobenzyl Iodide | Base | THF | -78 °C to rt | Not Specified | 70-72% (for cis-dialkyl derivative) | [1] |

| Deprotection/Fmoc Protection | cis-Dialkyl Derivative | Hydrazine, Fmoc-OSu | Not Specified | Not Specified | Not Specified | Quantitative | [1] |

Table 2: General Conditions for Erlenmeyer-Plöchl Azlactone Synthesis

| Step | Reactants | Reagents | Solvent | Temperature | Time | Typical Yield |

| Azlactone Formation | N-acetylglycine, 2,6-Difluorobenzaldehyde | Acetic Anhydride, Sodium Acetate | Acetic Anhydride | Reflux | 1-2 hours | Moderate to High |

| Hydrolysis & Reduction | Azlactone Intermediate | NaOH, then H₂/Pd-C or HI/P | Aqueous/Organic | Various | Various | Moderate |

Experimental Protocols

Protocol 1: Synthesis of N-Fmoc-2,6-difluorophenylalanine via Chiral Auxiliary

This protocol is adapted from a reported synthesis of N-protected 2-fluoro- and 2,6-difluorophenylalanine derivatives.[1]

Step 1: Double Alkylation of Chiral Auxiliary

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral auxiliary (e.g., a glycine-derived Schiff base) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a strong base (e.g., n-butyllithium) and stir for 30 minutes to generate the enolate.

-

Add a solution of 2,6-difluorobenzyl iodide in THF dropwise to the enolate solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting cis-dialkyl derivative by column chromatography.

Step 2: Deprotection and Fmoc Protection

-

Dissolve the purified cis-dialkyl derivative in a suitable solvent.

-

Treat with a deprotecting agent (e.g., hydrazine) to remove the chiral auxiliary.

-

After completion of the deprotection, remove the byproducts by filtration or extraction.

-

Dissolve the crude amino acid ester in a suitable solvent and react with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) in the presence of a mild base (e.g., sodium bicarbonate) to yield N-Fmoc-2,6-difluorophenylalanine.

-

Purify the final product by crystallization or column chromatography.

Protocol 2: General Procedure for Erlenmeyer-Plöchl Synthesis of 2,6-Difluoro-DL-phenylalanine

Step 1: Formation of the Azlactone

-

In a round-bottom flask, combine N-acetylglycine, 2,6-difluorobenzaldehyde, and sodium acetate in acetic anhydride.

-

Heat the mixture under reflux for 1-2 hours.

-

Cool the reaction mixture and pour it into cold water to precipitate the azlactone.

-

Collect the solid by filtration, wash with cold water, and dry.

Step 2: Hydrolysis and Reduction of the Azlactone

-

Suspend the crude azlactone in a solution of sodium hydroxide and heat to hydrolyze the ester and amide bonds.

-

Acidify the solution to precipitate the α-acetamido-2,6-difluorocinnamic acid.

-

The unsaturated intermediate can be reduced to 2,6-Difluoro-DL-phenylalanine using various methods, such as catalytic hydrogenation (H₂ over Pd/C) or with red phosphorus and hydriodic acid.

-

Isolate the final product by adjusting the pH to the isoelectric point and collecting the precipitated amino acid by filtration.

Protocol 3: Deprotection of N-Fmoc-2,6-difluorophenylalanine

The removal of the Fmoc protecting group is a crucial final step to obtain the free amino acid.

-

Dissolve the N-Fmoc-2,6-difluorophenylalanine in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a solution of 20% piperidine in DMF to the reaction mixture.

-

Stir the reaction at room temperature for 1-2 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by dissolving the residue in a minimal amount of water and adjusting the pH to the isoelectric point of the amino acid to induce precipitation.

-

Alternatively, the product can be purified by ion-exchange chromatography.

-

Collect the purified 2,6-Difluoro-DL-phenylalanine and dry under vacuum.

Visualizations

Caption: Synthesis of 2,6-Difluoro-DL-phenylalanine via a chiral auxiliary.

Caption: Erlenmeyer-Plöchl synthesis of 2,6-Difluoro-DL-phenylalanine.

Caption: Reductive amination pathway for 2,6-Difluoro-DL-phenylalanine.

Conclusion

This technical guide has outlined several viable synthetic routes for the laboratory preparation of 2,6-Difluoro-DL-phenylalanine. The choice of a specific method will be dictated by the researcher's specific needs, including scale, available instrumentation, and desired purity. The provided protocols and data tables serve as a practical resource for scientists and professionals in the field of drug development and chemical biology, facilitating the synthesis and application of this important fluorinated amino acid. Further optimization of reaction conditions and purification procedures may be necessary to achieve desired outcomes for specific research applications.

References

Solubility of 2,6-Difluoro-DL-phenylalanine in Common Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Difluoro-DL-phenylalanine. Due to the novelty of this specific compound, publicly available quantitative solubility data is limited. Therefore, this guide focuses on the anticipated solubility properties based on the physicochemical effects of fluorine substitution on phenylalanine, and presents detailed experimental protocols for its empirical determination.

Core Physicochemical Properties and Expected Solubility

The introduction of two fluorine atoms onto the phenyl ring of phenylalanine at the 2 and 6 positions is expected to significantly alter its physicochemical properties compared to the parent amino acid. Fluorine is the most electronegative element, and its incorporation can influence a molecule's acidity, basicity, lipophilicity, and metabolic stability[1][2][3]. The strong carbon-fluorine bond can enhance metabolic stability, a desirable trait in drug development.

The fluorination of phenylalanine can modulate its hydrophobicity and conformational geometry[1][2]. While fluorination often increases lipophilicity, the effect on the solubility of an amphoteric molecule like an amino acid in various solvents is complex and requires empirical determination. Generally, amino acids exhibit zwitterionic properties and their solubility is influenced by the pH of the medium[4]. Based on a related compound, 3,5-Difluoro-DL-phenylalanine, it is anticipated that 2,6-Difluoro-DL-phenylalanine will be slightly soluble in water, methanol, and DMSO[5]. For other common laboratory solvents, its solubility is likely to vary based on the polarity of the solvent.

Data Presentation

As extensive quantitative solubility data for 2,6-Difluoro-DL-phenylalanine is not currently available in the literature, a formal data table cannot be presented. The following table outlines the expected qualitative solubility in common solvents, which should be confirmed experimentally using the protocols detailed in the subsequent section.

| Solvent Class | Common Solvents | Expected Qualitative Solubility |

| Polar Protic | Water, Methanol, Ethanol | Slightly Soluble to Soluble |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile | Slightly Soluble to Soluble |

| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble |

Experimental Protocols

To determine the precise solubility of 2,6-Difluoro-DL-phenylalanine, the following established experimental methodologies are recommended.

Gravimetric Method

This is a straightforward and widely used method for determining the solubility of a solid in a liquid[6][7][8].

Principle: A saturated solution is prepared at a specific temperature, and a known volume of the supernatant is evaporated to dryness. The weight of the remaining solid solute is then determined.

Apparatus and Materials:

-

2,6-Difluoro-DL-phenylalanine

-

Selected solvent

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Analytical balance

-

Drying oven

Procedure:

-

Add an excess amount of 2,6-Difluoro-DL-phenylalanine to a known volume of the chosen solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a shaker or water bath until equilibrium is reached. This may take several hours to days.

-

To confirm equilibrium, periodically sample the supernatant and measure the concentration until it remains constant over time.

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully pipette a precise volume of the clear supernatant into a pre-weighed evaporating dish.

-

Evaporate the solvent in a drying oven at a temperature below the decomposition point of the amino acid.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).

Spectrophotometric Method (e.g., Ninhydrin Method)

This method is suitable for quantifying amino acids and relies on a colorimetric reaction[9][10][].

Principle: Amino acids react with ninhydrin to produce a colored product, and the intensity of the color, measured by a spectrophotometer, is proportional to the amino acid concentration.

Apparatus and Materials:

-

Saturated solution of 2,6-Difluoro-DL-phenylalanine

-

Ninhydrin reagent

-

Spectrophotometer

-

Standard solutions of 2,6-Difluoro-DL-phenylalanine of known concentrations

-

Pipettes and test tubes

-

Water bath

Procedure:

-

Prepare a saturated solution of 2,6-Difluoro-DL-phenylalanine as described in the gravimetric method.

-

Prepare a series of standard solutions of the amino acid with known concentrations.

-

Take a known volume of the clear supernatant from the saturated solution and dilute it appropriately.

-

To a set of test tubes, add a specific volume of the diluted sample and each of the standard solutions. Also, prepare a blank with the solvent.

-

Add the ninhydrin reagent to each test tube and heat in a boiling water bath for a specified time (e.g., 15-20 minutes) to allow for color development[9].

-

Cool the solutions and dilute them with a suitable solvent (e.g., ethanol-water mixture) to a final volume.

-

Measure the absorbance of each solution at the wavelength of maximum absorption (typically around 570 nm for the ninhydrin reaction) using the spectrophotometer, with the blank as a reference.

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, which represents its solubility.

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC offers high resolution and sensitivity for the accurate quantification of amino acids and is particularly useful for complex mixtures or low concentrations[12][13][14][15][16].

Principle: The amino acid is separated from other components in a liquid mobile phase as it passes through a packed column. The concentration is determined by a detector (e.g., UV or mass spectrometer) based on the peak area compared to standards.

Apparatus and Materials:

-

UPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

-

Appropriate UPLC column (e.g., C18)

-

Saturated solution of 2,6-Difluoro-DL-phenylalanine

-

Standard solutions of 2,6-Difluoro-DL-phenylalanine of known concentrations

-

Mobile phase solvents

-

Syringe filters

Procedure:

-

Prepare a saturated solution of 2,6-Difluoro-DL-phenylalanine as described in the gravimetric method.

-

Develop a suitable UPLC method, including the selection of the column, mobile phase composition, flow rate, and detector settings.

-

Prepare a series of standard solutions of the amino acid with known concentrations.

-

Take a known volume of the clear supernatant from the saturated solution, filter it through a syringe filter (e.g., 0.22 µm), and dilute it as necessary.

-

Inject the standard solutions into the UPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution into the UPLC system.

-

Identify the peak corresponding to 2,6-Difluoro-DL-phenylalanine based on its retention time.

-

Quantify the concentration of the amino acid in the sample by comparing its peak area to the calibration curve.

-

Calculate the solubility based on the determined concentration and any dilution factors.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for determining the solubility of 2,6-Difluoro-DL-phenylalanine.

References

- 1. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. benchchem.com [benchchem.com]

- 6. pharmajournal.net [pharmajournal.net]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. youtube.com [youtube.com]

- 10. questjournals.org [questjournals.org]

- 12. waters.com [waters.com]

- 13. eurachem.org [eurachem.org]

- 14. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. americanlaboratory.com [americanlaboratory.com]

- 16. applications.emro.who.int [applications.emro.who.int]

2,6-Difluoro-DL-phenylalanine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 2,6-Difluoro-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-Difluoro-DL-phenylalanine. Due to the limited availability of specific stability data for this particular isomer, this guide leverages information from closely related fluorinated phenylalanine analogs and general principles of amino acid stability. It is intended to serve as a practical resource for researchers and professionals in drug development, offering guidance on proper handling, storage, and methods for stability assessment.

Physicochemical Properties

A summary of the known physicochemical properties of 2,6-Difluoro-DL-phenylalanine is presented in Table 1.

Table 1: Physicochemical Properties of 2,6-Difluoro-DL-phenylalanine

| Property | Value |

| Molecular Formula | C₉H₉F₂NO₂ |

| Molecular Weight | 201.17 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 256-257 °C[1] |

| Boiling Point | 301.1 ± 42.0 °C (Predicted)[1] |

| pKa | 2.20 ± 0.10 (Predicted)[1] |

| Storage Temperature | 2-8°C[1] |

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and stability of 2,6-Difluoro-DL-phenylalanine.

Recommended Storage Conditions

The recommended storage conditions for solid 2,6-Difluoro-DL-phenylalanine and its solutions are summarized in Table 2. These recommendations are based on best practices for similar fluorinated amino acids.[2]

Table 2: Recommended Storage Conditions for 2,6-Difluoro-DL-phenylalanine

| Form | Condition | Temperature | Atmosphere | Container | Duration |

| Solid | Cool, dry, dark place | 2-8°C[1] or -20°C for long-term[2] | Inert gas (e.g., Argon, Nitrogen) recommended[2] | Tightly sealed, light-resistant | Long-term |

| Solution | Prepared fresh is ideal | -20°C or -80°C[2] | Inert gas overlay recommended | Tightly sealed, light-resistant vials | Short-term (minimize freeze-thaw cycles)[2] |

Handling Precautions

When handling 2,6-Difluoro-DL-phenylalanine, it is important to adhere to standard laboratory safety protocols:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Stability Profile and Degradation Pathways

Potential Degradation Pathways

The potential degradation of 2,6-Difluoro-DL-phenylalanine can occur through several pathways, including hydrolysis, oxidation, photolysis, and thermal decomposition. A generalized diagram of these potential pathways is presented below. It is important to note that the specific degradation products for the 2,6-difluoro isomer have not been extensively characterized in the literature.

Experimental Protocol for Forced Degradation Study

To obtain specific stability data for 2,6-Difluoro-DL-phenylalanine, a forced degradation study is recommended. The following protocol is adapted from established methods for the related compound, 3,5-Difluoro-DL-phenylalanine, and can be used as a starting point for a comprehensive stability assessment.[2]

Objective

To evaluate the intrinsic stability of 2,6-Difluoro-DL-phenylalanine under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, and to develop a stability-indicating analytical method.

Materials and Reagents

-

2,6-Difluoro-DL-phenylalanine

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Methanol, HPLC grade

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

pH meter

-

Water bath or oven

-

Photostability chamber

-

Analytical balance

-

Volumetric flasks and pipettes

Preparation of Solutions

-

Stock Solution: Accurately weigh and dissolve 2,6-Difluoro-DL-phenylalanine in a suitable solvent (e.g., a mixture of water and methanol) to obtain a stock solution of 1 mg/mL.

-

Working Solutions: Dilute the stock solution with the appropriate stress medium to a final concentration of approximately 100 µg/mL for each stress condition.

Forced Degradation Conditions

The recommended stress conditions are summarized in Table 3.

Table 3: Forced Degradation Study Conditions

| Stress Condition | Procedure |

| Acid Hydrolysis | Mix the working solution with 0.1 M HCl and incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[2] |

| Base Hydrolysis | Mix the working solution with 0.1 M NaOH and incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[2] |

| Oxidative Degradation | Treat the working solution with 3% H₂O₂ at room temperature for 24 hours.[2] |

| Thermal Degradation | Expose the solid compound to 100°C for 48 hours. Dissolve in a suitable solvent for analysis.[2] |

| Photodegradation | Expose the working solution to UV light (e.g., 254 nm) for 24 hours.[2] |

Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent compound from any degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient elution is often effective.

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Gradient Program: A suitable gradient should be developed to ensure separation of all peaks.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 20 µL

Data Evaluation

-

Analyze the stressed samples along with an unstressed control solution by HPLC.

-

Compare the chromatograms of the stressed samples to the control to identify any new peaks corresponding to degradation products.

-

Calculate the percentage of degradation of 2,6-Difluoro-DL-phenylalanine and the formation of each degradation product.

Experimental Workflow

The following diagram illustrates the general workflow for a forced degradation study of 2,6-Difluoro-DL-phenylalanine.

Quantitative Data Presentation

As specific quantitative stability data for 2,6-Difluoro-DL-phenylalanine is not available, Table 4 provides a template with hypothetical data to illustrate how the results of a forced degradation study could be presented.

Table 4: Hypothetical Forced Degradation Data for 2,6-Difluoro-DL-phenylalanine

| Stress Condition | % Degradation of Parent Compound | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |

| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 5.2 | 3.1 | 1.5 |

| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 12.8 | 8.5 | 3.2 |

| Oxidative (3% H₂O₂, RT, 24h) | 8.1 | 5.0 | 2.3 |

| Thermal (Solid, 100°C, 48h) | 2.5 | 1.8 | 0.5 |

| Photolytic (UV 254 nm, 24h) | 15.6 | 9.8 | 4.1 |

Disclaimer: The data in Table 4 is hypothetical and for illustrative purposes only. Actual degradation rates must be determined experimentally.

Conclusion

This technical guide provides essential information on the stability and storage of 2,6-Difluoro-DL-phenylalanine, drawing upon data from related compounds and established scientific principles. While this guide offers a solid foundation for handling and stability assessment, it is imperative for researchers to conduct specific forced degradation studies to determine the precise stability profile and degradation pathways of 2,6-Difluoro-DL-phenylalanine for their specific applications. The experimental protocol provided herein serves as a robust starting point for such investigations, which are critical for ensuring the quality, efficacy, and safety of this compound in research and drug development.

References

- 1. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F)-Phe(2-F), Phe(2-F)-Phe, and Phe-Phe(2-F) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,6-Difluoro-DL-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Difluoro-DL-phenylalanine, a fluorinated analog of the essential amino acid phenylalanine. The introduction of fluorine atoms into the phenyl ring significantly alters the electronic properties of the molecule, making it a valuable tool in drug design and protein engineering. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for 2,6-Difluoro-DL-phenylalanine based on its chemical structure and comparative data from similar fluorinated amino acids.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Solvent | Expected Chemical Shift (δ) / ppm | Expected Multiplicity | Expected Coupling Constant (J) / Hz | Assignment |

| ¹H | D₂O | ~ 4.0 - 4.2 | Triplet | ~ 7-8 | α-CH |

| ¹H | D₂O | ~ 3.2 - 3.4 | Doublet of doublets | J ≈ 14, 7 | β-CH₂ |

| ¹H | D₂O | ~ 7.0 - 7.2 | Triplet | ~ 8-9 | H-4 (aromatic) |

| ¹H | D₂O | ~ 6.8 - 7.0 | Doublet of triplets | ~ 8-9, ~1-2 (H-F coupling) | H-3, H-5 (aromatic) |

| ¹³C | D₂O | ~ 175 | Singlet | - | C=O (Carboxyl) |

| ¹³C | D₂O | ~ 160 (doublet) | Doublet | ¹JCF ≈ 240-250 | C-2, C-6 (aromatic, C-F) |

| ¹³C | D₂O | ~ 130 (triplet) | Triplet | ³JCF ≈ 5-10 | C-4 (aromatic) |

| ¹³C | D₂O | ~ 112 (doublet) | Doublet | ²JCF ≈ 20-25 | C-3, C-5 (aromatic) |

| ¹³C | D₂O | ~ 110 (triplet) | Triplet | ²JCF ≈ 15-20 | C-1 (aromatic, ipso) |

| ¹³C | D₂O | ~ 55 | Singlet | - | α-C |

| ¹³C | D₂O | ~ 35 | Singlet | - | β-C |

Table 2: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3000 - 2500 | Broad, Strong |

| N-H stretch (amine) | 3100 - 3000 | Medium |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 2960 - 2850 | Medium |

| C=O stretch (carboxylic acid) | 1725 - 1700 | Strong |

| N-H bend (amine) | 1640 - 1550 | Medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong |

| C-F stretch (aromatic) | 1250 - 1100 | Strong |

Table 3: Mass Spectrometry (MS) Data

| Ionization Mode | Expected m/z | Fragment |

| Electrospray (ESI+) | 202.0674 | [M+H]⁺ |

| Electrospray (ESI+) | 224.0493 | [M+Na]⁺ |

| Electron Ionization (EI) | 201.0598 | [M]⁺ |

| Electron Ionization (EI) | 156 | [M - COOH]⁺ |

| Electron Ionization (EI) | 127 | [C₇H₅F₂]⁺ (Difluorobenzyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These represent standard operating procedures for the analysis of a solid, non-volatile organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2,6-Difluoro-DL-phenylalanine.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).

-

If necessary, add a small amount of a reference standard (e.g., DSS or TMS).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 400 or 500 MHz spectrometer.

-

A standard single-pulse experiment is used.

-

Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for good signal-to-noise.

-

Solvent suppression techniques may be employed if residual solvent signals obscure the analyte peaks.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon environment.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid 2,6-Difluoro-DL-phenylalanine powder directly onto the ATR crystal (typically diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean, empty ATR crystal is collected first.

-

The sample spectrum is then collected, typically over a range of 4000 to 400 cm⁻¹.

-

Co-addition of 16-32 scans is common to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of 2,6-Difluoro-DL-phenylalanine (approximately 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation for positive ion mode.

-

-

Data Acquisition (ESI):

-

The solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

The mass spectrum is acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).

-

High-resolution mass spectrometry (e.g., on a TOF or Orbitrap instrument) is used to determine the accurate mass and confirm the elemental composition.

-

-

Data Acquisition (Electron Ionization - EI):

-

For EI-MS, the sample is typically introduced via a direct insertion probe.

-

The sample is heated to induce volatilization, and the resulting gas-phase molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes fragmentation, and the resulting mass spectrum shows the molecular ion ([M]⁺) and a characteristic pattern of fragment ions.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound and a conceptual representation of the molecular structure of 2,6-Difluoro-DL-phenylalanine.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Caption: 2D representation of the 2,6-Difluoro-DL-phenylalanine chemical structure.

Chiral Synthesis of 2,6-Difluoro-DL-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral synthesis of 2,6-Difluoro-DL-phenylalanine, a fluorinated amino acid of significant interest in medicinal chemistry and drug development. The introduction of fluorine atoms into the phenyl ring of phenylalanine can profoundly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. This guide details synthetic strategies, experimental protocols, and quantitative data to support the research and development of novel therapeutics incorporating this unique building block.

Introduction

2,6-Difluorophenylalanine is a non-canonical amino acid that serves as a valuable tool for modifying the properties of peptides and small molecule drugs. The presence of two fluorine atoms at the ortho positions of the phenyl ring introduces steric and electronic effects that can enhance biological activity and improve pharmacokinetic profiles. The asymmetric synthesis of this compound is crucial to isolate specific enantiomers, which often exhibit distinct pharmacological activities. This guide focuses on established methods for the enantioselective synthesis of 2,6-difluorophenylalanine.

Synthetic Strategies

The primary methods for the chiral synthesis of 2,6-difluorophenylalanine and its derivatives involve the use of chiral auxiliaries and phase-transfer catalysis. These approaches allow for the stereocontrolled introduction of the 2,6-difluorobenzyl group.

Chiral Auxiliary-Mediated Synthesis

A common and effective strategy for the asymmetric synthesis of amino acids is the use of a chiral auxiliary. This method involves the temporary attachment of a chiral molecule to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. In the synthesis of 2,6-difluorophenylalanine, a chiral auxiliary is alkylated with a 2,6-difluorobenzyl halide.

A notable example involves the use of a chiral auxiliary to produce N-protected 2,6-difluorophenylalanine derivatives. The synthesis commences with a one-pot double alkylation of the chiral auxiliary with 2,6-difluorobenzyl iodide. This is followed by the removal of the auxiliary and subsequent protection of the amine group, for instance, with a fluorenylmethyloxycarbonyl (Fmoc) group.[1]

Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the enantioselective synthesis of amino acids. This method utilizes a chiral catalyst to control the stereochemistry of the alkylation of a glycine-derived Schiff base with a benzyl halide. The reaction occurs at the interface of two immiscible phases, typically an organic and an aqueous phase. This approach has been successfully applied to the synthesis of various fluorinated phenylalanine derivatives with high yields and excellent enantioselectivity.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods discussed.

Table 1: Chiral Auxiliary-Mediated Synthesis of N-Fmoc-2,6-difluorophenylalanine derivatives [1]

| Step | Product | Yield |

| One-pot double alkylation | cis-dialkyl derivative | 70-72% |

| Removal of auxiliary and Fmoc protection | N-Fmoc-2,6-difluorophenylalanine derivative | Quantitative |

Table 2: Asymmetric Phase-Transfer Catalysis for the Synthesis of a Halogenated Phenylalanine Derivative *[2]

| Substrate | Product | Yield | Enantiomeric Excess (ee) |

| Glycine Schiff base and 2-chloro-6-fluorobenzyl bromide | (S)-tert-Butyl N-(diphenylmethylene)-(2-chloro-6-fluorophenyl)alaninate | 74% | 99% |

Note: While this example is for a closely related derivative, it demonstrates the high efficiency and stereoselectivity of the phase-transfer catalysis method for this class of compounds.

Experimental Protocols

General Method 1: Chiral Auxiliary-Mediated Synthesis

This protocol is a general representation based on published findings.[1] Specific quantities and conditions may vary depending on the specific chiral auxiliary used.

Step 1: Asymmetric Alkylation

-

The chiral auxiliary is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (e.g., -78 °C).

-

A strong base (e.g., n-butyllithium) is added dropwise to deprotonate the auxiliary, forming the corresponding enolate.

-

2,6-Difluorobenzyl iodide is added to the reaction mixture.

-

The reaction is stirred at low temperature for a specified time until completion, monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with a suitable reagent (e.g., saturated ammonium chloride solution).

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography to yield the cis-dialkyl derivative.

Step 2: Auxiliary Cleavage and N-Protection

-

The purified alkylated auxiliary is subjected to conditions that cleave the auxiliary (e.g., acid hydrolysis).

-

Following cleavage, the resulting free amino acid is protected. For Fmoc protection, the amino acid is dissolved in a suitable solvent (e.g., a mixture of dioxane and water), and a base (e.g., sodium bicarbonate) is added.

-

Fmoc-succinimide (Fmoc-OSu) is added, and the reaction is stirred at room temperature.

-

Upon completion, the reaction mixture is worked up by extraction and purified to yield the N-Fmoc-2,6-difluorophenylalanine derivative.

General Method 2: Asymmetric Phase-Transfer Catalysis

This protocol is a general representation based on the synthesis of related fluorinated phenylalanine derivatives.[2]

-

The glycine Schiff base (e.g., tert-butyl N-(diphenylmethylene)glycinate) is dissolved in an organic solvent (e.g., dichloromethane).

-

An aqueous solution of a base (e.g., potassium hydroxide) is added.

-

A chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid) is added to the mixture.

-

2,6-Difluorobenzyl bromide is added, and the biphasic mixture is stirred vigorously at a controlled temperature.

-

The reaction progress is monitored by TLC.

-

Upon completion, the organic layer is separated, washed, dried, and concentrated.

-

The crude product is purified by column chromatography to afford the enantiomerically enriched protected 2,6-difluorophenylalanine derivative.

Visualizing the Synthetic Pathways

The following diagrams illustrate the described synthetic workflows.

Caption: Synthetic workflow for the chiral auxiliary-mediated synthesis.

Caption: Schematic of asymmetric phase-transfer catalysis for synthesis.

Conclusion

The chiral synthesis of 2,6-difluoro-DL-phenylalanine is achievable through robust methods such as the use of chiral auxiliaries and asymmetric phase-transfer catalysis. These strategies provide access to enantiomerically pure forms of this valuable building block, which is essential for its application in drug discovery and development. The choice of synthetic route will depend on factors such as desired scale, required enantiopurity, and the availability of starting materials and catalysts. Further optimization of reaction conditions can lead to even more efficient and scalable syntheses.

References

A Technical Guide to the Enzymatic Resolution of 2,6-Difluoro-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic resolution of 2,6-Difluoro-DL-phenylalanine, a critical process for obtaining enantiomerically pure forms of this non-natural amino acid. Enantiopure 2,6-difluorophenylalanine is a valuable building block in pharmaceutical development, where the specific stereochemistry of a molecule is often paramount to its therapeutic efficacy and safety profile. While direct enzymatic resolution data for 2,6-Difluoro-DL-phenylalanine is not extensively reported in publicly available literature, this guide details established protocols for the closely related isomer, 3,5-Difluoro-DL-phenylalanine. These methodologies, employing robust and widely used enzymes such as Candida antarctica Lipase B (CAL-B) and Penicillin G Acylase (PGA), serve as a strong predictive framework for the successful resolution of 2,6-Difluoro-DL-phenylalanine.

Introduction to Enzymatic Resolution

Enzymatic kinetic resolution is a powerful and highly selective method for separating enantiomers from a racemic mixture. This technique leverages the stereospecificity of enzymes, which preferentially catalyze a reaction with one enantiomer over the other. This differential reaction rate allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting or unreacted enantiomer. The primary advantages of enzymatic resolution include mild reaction conditions, high enantioselectivity, and a favorable environmental profile compared to traditional chemical resolution methods.

For the resolution of fluorinated phenylalanine derivatives, two primary enzymatic strategies have proven effective:

-

Lipase-Catalyzed N-Acylation: In this approach, a lipase, such as CAL-B, is used to selectively acylate the amino group of one enantiomer of the amino acid ester in a non-aqueous solvent.

-

Penicillin G Acylase-Catalyzed Hydrolysis: This method involves the enantioselective hydrolysis of an N-acylated racemic amino acid, where PGA specifically cleaves the acyl group from one enantiomer.

Experimental Protocols and Data

The following sections detail the experimental protocols for the enzymatic resolution of difluorophenylalanine, based on established methods for the 3,5-difluoro isomer. These protocols are expected to be highly applicable to the 2,6-difluoro isomer with minimal optimization.

Lipase-Catalyzed N-Acylation of 2,6-Difluoro-DL-phenylalanine Methyl Ester

This protocol describes the kinetic resolution of the racemic methyl ester of 2,6-difluorophenylalanine using CAL-B. The enzyme selectively acylates the L-enantiomer, leaving the D-enantiomer unreacted.

Experimental Workflow:

A Technical Guide to 2,6-Difluoro-DL-phenylalanine for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Modern Medicinal Chemistry

In the landscape of innovative drug discovery and development, the strategic incorporation of non-canonical amino acids into peptide-based therapeutics has emerged as a powerful tool for enhancing pharmacological properties. Among these, 2,6-Difluoro-DL-phenylalanine, a synthetic amino acid, has garnered significant attention for its potential to modulate peptide and protein structure, stability, and biological activity. This technical guide provides a comprehensive overview of commercially available 2,6-Difluoro-DL-phenylalanine, its key characteristics, and its application in research and development.

Commercial Availability and Key Specifications

A critical first step for researchers is the procurement of high-quality starting materials. 2,6-Difluoro-DL-phenylalanine is available from a range of specialized chemical suppliers. The table below summarizes the offerings from several key vendors, providing a comparative overview of their product specifications. It is important to note that while many suppliers offer the L- or D-enantiomers, or Fmoc-protected versions, the DL-racemic mixture is also available for various research applications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Parchem | 2,6-Difluoro-DL-phenylalanine | 1213203-92-9 | C₉H₉F₂NO₂ | 201.17 | Not specified |

| CP Lab Safety | 2,6-Difluoro-DL-phenylalanine | 32133-39-4 | C₉H₉F₂NO₂ | 201.17 | 97% |

| Chem-Impex | 2,6-Difluoro-L-phenylalanine | 33787-05-2 | C₉H₉F₂NO₂ | 201.17 | ≥ 99% (Chiral HPLC) |

| AK Scientific, Inc. | 3-Ethoxy-2,6-difluoro-DL-phenylalanine | 1260007-97-3 | C₁₁H₁₃F₂NO₃ | 245.22 | 95% |

| United States Biological | 2,6-Difluoro-L-phenylalanine | Not specified | Not specified | Not specified | Reagent Grade |

Physicochemical Properties and Handling

2,6-Difluoro-DL-phenylalanine is typically supplied as a white to off-white solid. Due to the presence of fluorine atoms, it exhibits altered electronic properties compared to natural phenylalanine, which can influence intermolecular interactions and, consequently, the conformation of peptides into which it is incorporated.

Storage and Handling: As with most fine chemicals, it is recommended to store 2,6-Difluoro-DL-phenylalanine in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (4°C) is often advised.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound to avoid skin and eye contact.

Applications in Drug Discovery and Development

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] In the context of peptide and protein therapeutics, the incorporation of 2,6-Difluoro-DL-phenylalanine can offer several advantages:

-

Increased Proteolytic Resistance: The strong carbon-fluorine bond can sterically hinder the action of proteases, leading to a longer in vivo half-life of the therapeutic peptide.

-

Modulation of Receptor Binding: The altered electronic nature of the difluorinated phenyl ring can lead to modified interactions with biological targets, potentially enhancing binding affinity and selectivity.[3]

-

Conformational Control: The unique steric and electronic properties of the difluorophenyl group can be used to control the secondary structure of peptides, which is often crucial for their biological activity.

Experimental Protocol: Incorporation of 2,6-Difluoro-DL-phenylalanine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Fmoc-protected 2,6-Difluoro-DL-phenylalanine into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. This protocol is intended as a starting point and may require optimization based on the specific peptide sequence and scale of the synthesis.

Materials and Reagents:

-

Fmoc-protected 2,6-Difluoro-DL-phenylalanine

-

Solid-phase synthesis resin (e.g., Rink Amide resin)

-

Coupling reagents (e.g., HBTU, HOBt, or HATU)

-

Base (e.g., DIPEA or NMM)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents: DMF, DCM, Diethyl ether

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

HPLC for purification

-

Mass spectrometer for analysis

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's free amine. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-2,6-Difluoro-DL-phenylalanine (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in DMF.

-

Add a base (e.g., DIPEA, 6 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

-

Monitoring the Coupling Reaction: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 2,6-Difluoro-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into peptides and therapeutic proteins is a rapidly advancing frontier in drug discovery. Among these, 2,6-Difluoro-DL-phenylalanine presents unique opportunities for modulating molecular properties. However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This in-depth technical guide consolidates available safety data for structurally related compounds to provide a comprehensive framework for the safe handling, storage, and use of 2,6-Difluoro-DL-phenylalanine.

Hazard Identification and Classification

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation | 2 | H315: Causes skin irritation | Warning | GHS07 |

| Eye Irritation | 2A | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation | Warning | GHS07 |

Physical and Chemical Properties

Quantitative data for 2,6-Difluoro-DL-phenylalanine is limited. The following table summarizes key physical and chemical properties, drawing from information on the Fmoc-protected L-enantiomer and related compounds.

| Property | Value | Source |

| Molecular Formula | C₉H₉F₂NO₂ | CymitQuimica[1] |

| Molecular Weight | 201.17 g/mol | CymitQuimica[1] |

| Appearance | White to off-white powder (Expected) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Slightly soluble in water (Expected) | - |

| pKa (Carboxylic Acid) | ~1.8 - 2.2 (Estimated) | - |

| pKa (Amine) | ~9.0 - 9.3 (Estimated) | - |

| logP | Not available | - |

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling 2,6-Difluoro-DL-phenylalanine is crucial to minimize exposure risk. The following workflow outlines the recommended procedures and necessary personal protective equipment.

Personal Protective Equipment (PPE) Protocol

Adherence to a comprehensive PPE protocol is mandatory when working with 2,6-Difluoro-DL-phenylalanine.

Storage and Disposal

Proper storage is essential to maintain the integrity of 2,6-Difluoro-DL-phenylalanine and to prevent accidental exposure.

Storage Recommendations

| Condition | Recommendation |

| Container | Keep in a tightly sealed, original container. |

| Temperature | Store in a cool, dry place. |

| Ventilation | Ensure the storage area is well-ventilated. |

| Incompatibilities | Store away from strong oxidizing agents. |

Disposal

Dispose of 2,6-Difluoro-DL-phenylalanine and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains or waterways.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Spill Response

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact environmental health and safety personnel.

Experimental Protocols: Incorporation into Peptides

The unique properties of 2,6-Difluoro-DL-phenylalanine can be harnessed in solid-phase peptide synthesis (SPPS). The following is a generalized protocol for its incorporation.

Disclaimer: This guide is intended for informational purposes only and is based on data from structurally similar compounds. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult the most current safety information and adhere to all applicable institutional and governmental regulations.

References

Purity Assessment of 2,6-Difluoro-DL-phenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential analytical methodologies for assessing the purity of 2,6-Difluoro-DL-phenylalanine. Given the limited specific literature for this particular analog, the protocols and data presented are based on established methods for the analysis of similar fluorinated amino acids and phenylalanine derivatives. These techniques are fundamental for ensuring the quality, consistency, and safety of this compound in research and development.

Introduction

2,6-Difluoro-DL-phenylalanine is a synthetic amino acid of interest in medicinal chemistry and drug development. The introduction of fluorine atoms can significantly alter the physicochemical properties of the parent molecule, potentially enhancing metabolic stability, binding affinity, and lipophilicity. Accurate determination of its purity is a critical first step in any application, ensuring that observed biological effects are attributable to the compound itself and not to impurities. This guide covers the primary analytical techniques for determining chemical and chiral purity, identifying potential impurities, and ensuring the overall quality of 2,6-Difluoro-DL-phenylalanine.

Chemical Purity Assessment

The chemical purity of 2,6-Difluoro-DL-phenylalanine is typically assessed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common method for determining the chemical purity of fluorinated amino acids. A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products and synthesis-related impurities.[]

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)[] |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water[] |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile[] |

| Gradient | Linear gradient from 10% to 60% B over 30 minutes[2] |